

Physical and chemical properties of Eleutheroside B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acanthopanaxoside B*

Cat. No.: *B2832731*

[Get Quote](#)

Eleutheroside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside B, also known as Syringin, is a phenylpropanoid glycoside that stands as a principal bioactive constituent of *Eleutherococcus senticosus* (Siberian Ginseng). This document provides an in-depth technical overview of the physical and chemical properties of Eleutheroside B, alongside detailed experimental protocols for its analysis and evaluation of its biological activities. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Eleutheroside B is a well-characterized natural compound with defined physical and chemical properties. These properties are essential for its isolation, identification, and formulation in research and potential therapeutic applications.

Identity and Structure

- Systematic Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol
- Common Names: Eleutheroside B, Syringin, Methoxyconiferin, Lilacin
- CAS Number: 118-34-3
- Molecular Formula: C₁₇H₂₄O₉
- Molecular Weight: 372.37 g/mol

Physicochemical Data

A summary of the key physicochemical properties of Eleutheroside B is presented in the table below for easy reference and comparison.

Property	Value	References
Melting Point	185-187 °C	
Solubility	Soluble in water, ethanol, and methanol. Slightly soluble in ethyl acetate.	
Appearance	White to off-white crystalline powder	
UV λ _{max}	265 nm (in methanol)	[1]

Spectral Data

The structural elucidation of Eleutheroside B is supported by various spectroscopic techniques.

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial for the unambiguous identification of Eleutheroside B. While a complete set of assigned peaks from a single source is not readily available in the public domain, typical chemical shifts are reported in various studies.

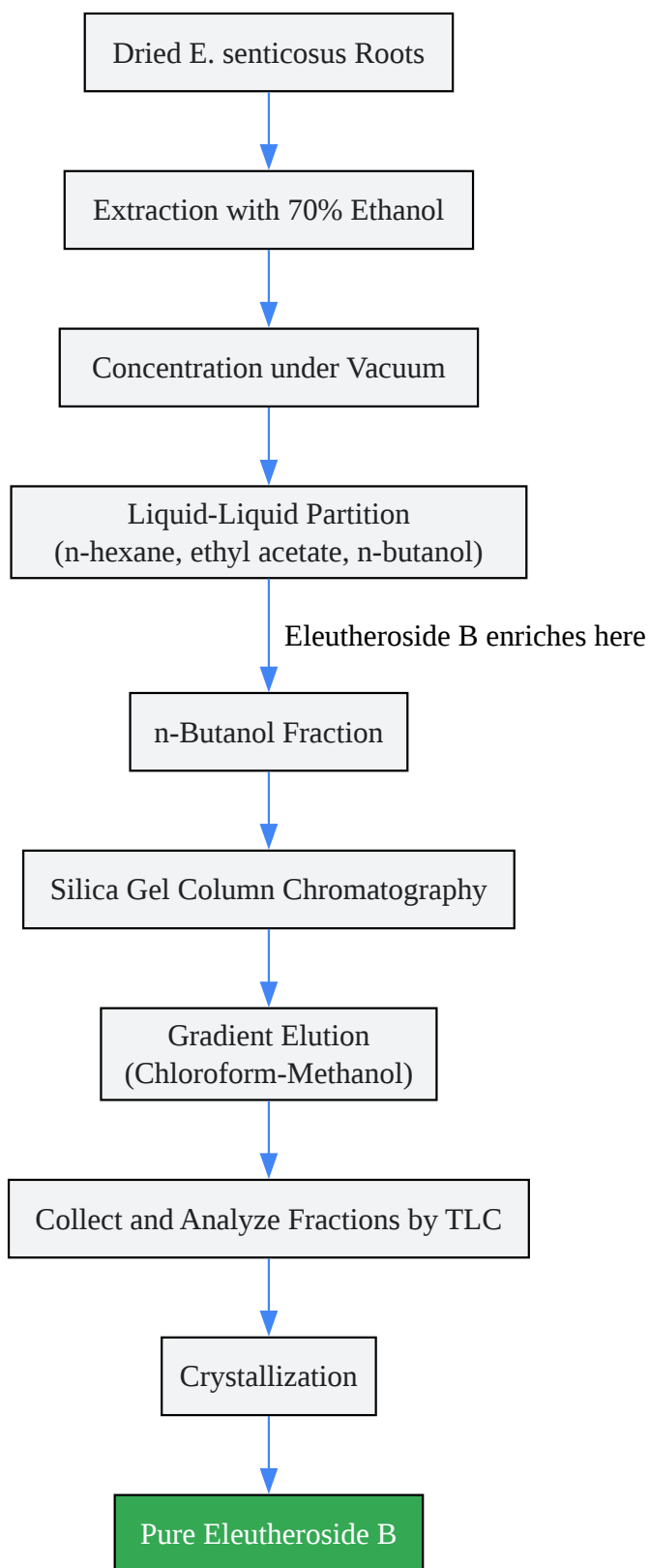
- Infrared (IR) Spectroscopy: The IR spectrum of Eleutheroside B exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
 - $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching vibrations from the hydroxyl groups of the glucose moiety and the phenylpropanoid side chain.
 - $\sim 2920\text{ cm}^{-1}$: C-H stretching vibrations of the methoxy and methylene groups.
 - $\sim 1630\text{ cm}^{-1}$: C=C stretching vibration of the aromatic ring and the alkene group.
 - $\sim 1515\text{ cm}^{-1}$ and $\sim 1460\text{ cm}^{-1}$: Aromatic C=C skeletal vibrations.
 - $\sim 1270\text{ cm}^{-1}$ and $\sim 1120\text{ cm}^{-1}$: C-O stretching vibrations of the ether and alcohol functionalities.
 - $\sim 1075\text{ cm}^{-1}$: C-O stretching of the glycosidic bond.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and biological evaluation of Eleutheroside B.

Isolation and Purification of Eleutheroside B from *Eleutherococcus senticosus*

This protocol describes a general procedure for the extraction and purification of Eleutheroside B from the dried roots and rhizomes of *E. senticosus*.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of Eleutheroside B.

Methodology:

- **Extraction:** The powdered, dried roots of *E. senticosus* are extracted with 70% ethanol at room temperature with agitation for 24 hours. The extraction is repeated three times.
- **Concentration:** The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove nonpolar and moderately polar impurities. The aqueous layer is then extracted with n-butanol.
- **Column Chromatography:** The n-butanol fraction, which is enriched with Eleutheroside B, is subjected to silica gel column chromatography.
- **Elution:** The column is eluted with a gradient of chloroform-methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2 v/v) and visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
- **Crystallization:** Fractions containing pure Eleutheroside B are combined, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the qualitative and quantitative analysis of Eleutheroside B.

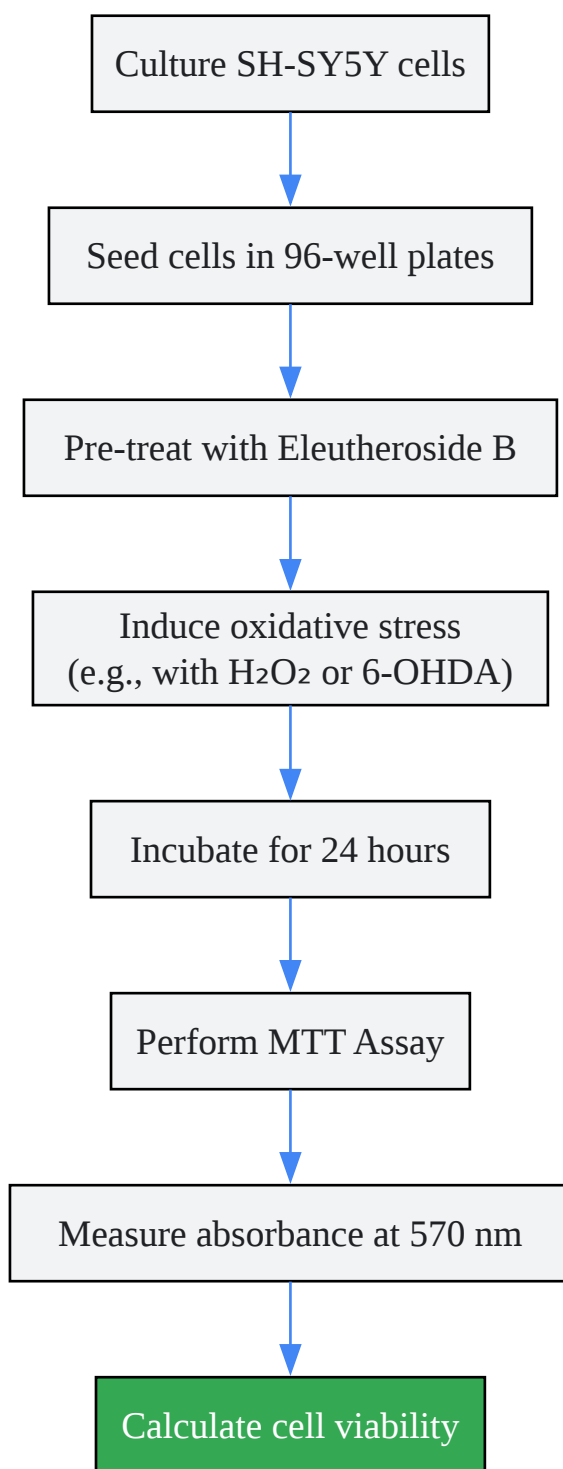
Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).

- Mobile Phase: A gradient elution is typically employed. A common system involves:
 - Solvent A: Water with 0.1% formic acid or phosphoric acid.
 - Solvent B: Acetonitrile.
 - A linear gradient from 10% B to 40% B over 30 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 265 nm.[\[1\]](#)
- Injection Volume: 10-20 µL.
- Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of Eleutheroside B.

Neuroprotective Activity Assay in SH-SY5Y Cells

This protocol assesses the ability of Eleutheroside B to protect neuronal cells from oxidative stress-induced cell death.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing neuroprotective effects.

Methodology:

- **Cell Culture:** Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of Eleutheroside B (e.g., 1, 10, 50 µM) and incubated for 2 hours.
- **Induction of Oxidative Stress:** A neurotoxic agent, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control group) and incubated for a further 24 hours.
- **MTT Assay:** After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control group (untreated, non-stressed cells).

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol evaluates the anti-inflammatory potential of Eleutheroside B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

- **Cell Culture:** Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

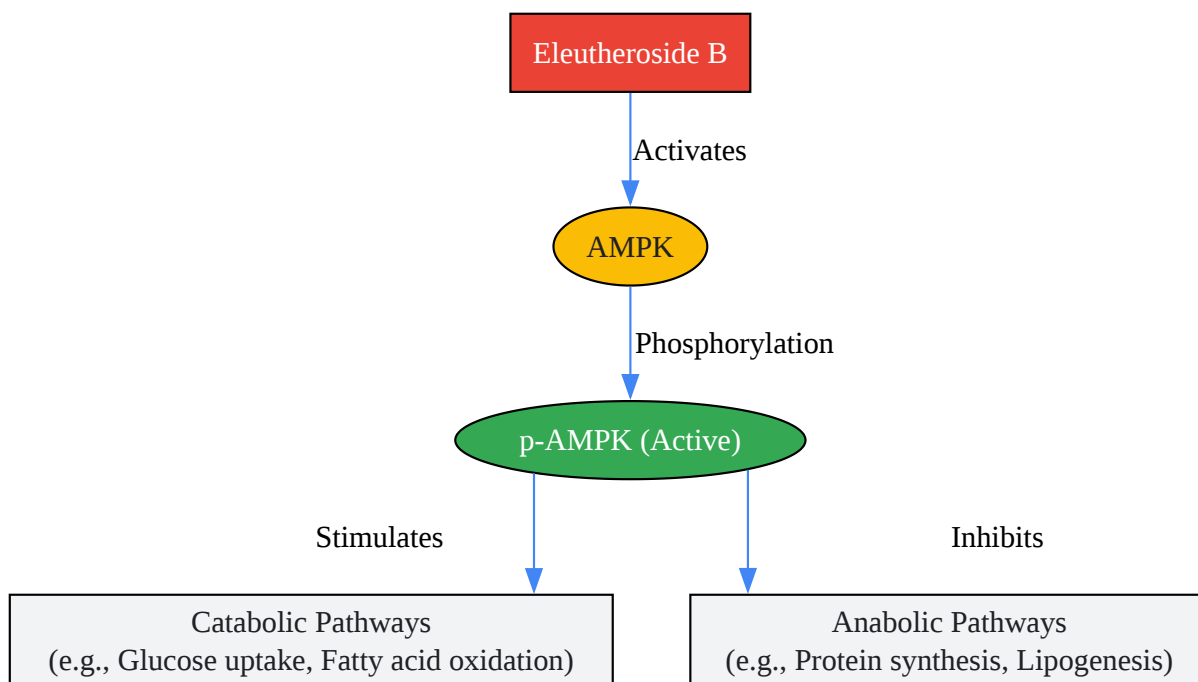
- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of 5×10^4 cells/well and incubated overnight.
- **Treatment:** Cells are pre-treated with various concentrations of Eleutheroside B for 1 hour.
- **Stimulation:** LPS (1 $\mu\text{g/mL}$) is added to the wells to induce an inflammatory response and incubated for 24 hours.
- **Nitric Oxide Measurement (Griess Assay):**
 - 50 μL of the cell culture supernatant is mixed with 50 μL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
 - After 10 minutes of incubation at room temperature in the dark, 50 μL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
 - The absorbance is measured at 540 nm.
- **Data Analysis:** The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of Eleutheroside B on NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathways

Eleutheroside B exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Eleutheroside B has been shown to activate AMPK, leading to downstream effects that are beneficial for metabolic health.^[2]

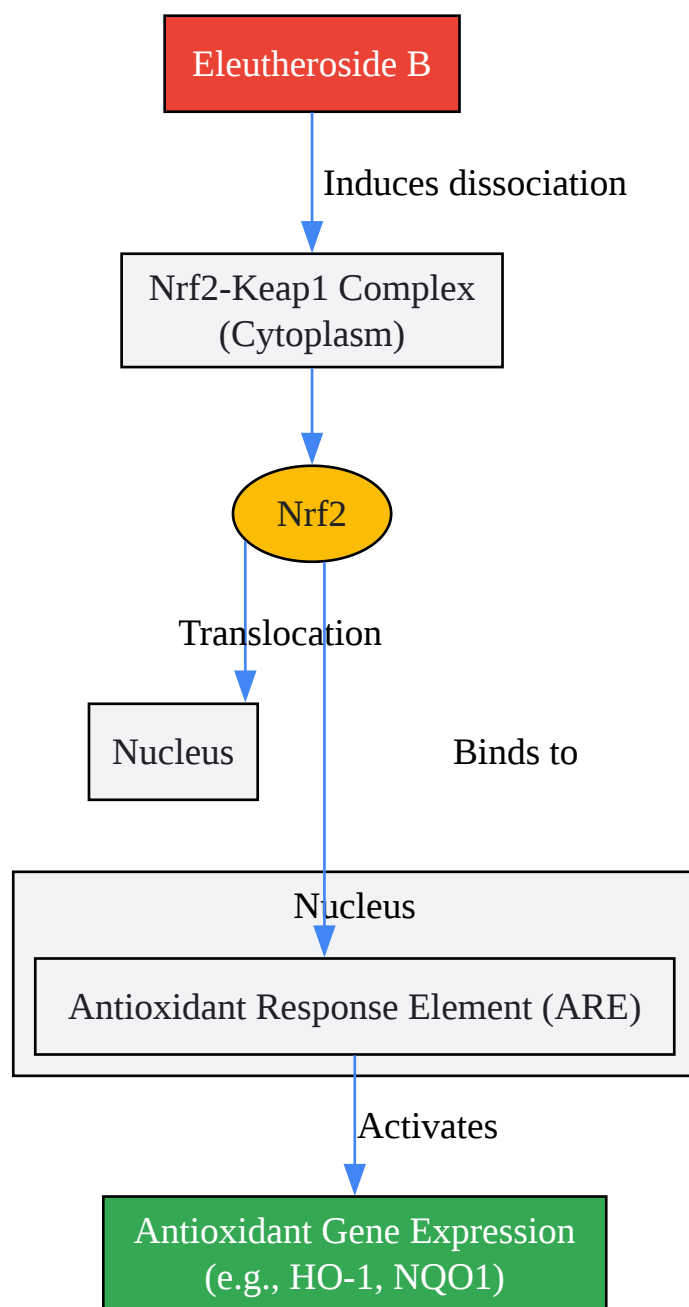


[Click to download full resolution via product page](#)

Caption: Eleutheroside B activates the AMPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Eleutheroside B can activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[3]

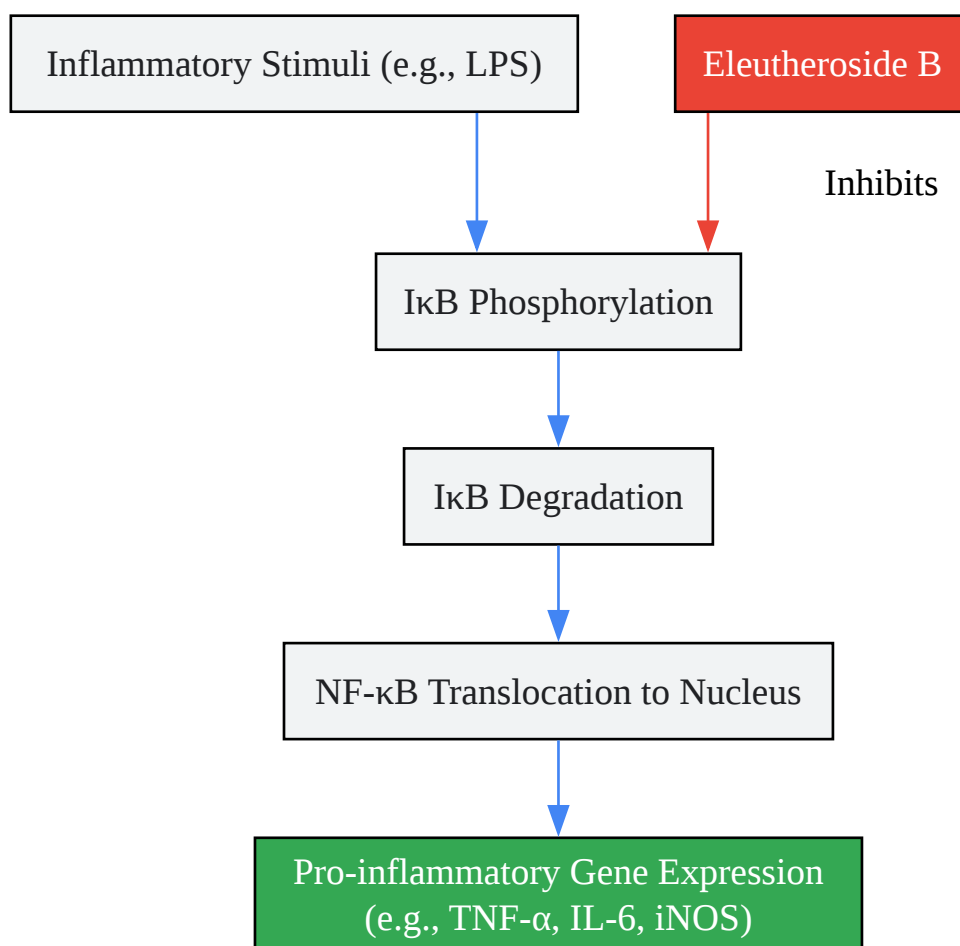


[Click to download full resolution via product page](#)

Caption: Eleutheroside B activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Eleutheroside B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.



[Click to download full resolution via product page](#)

Caption: Eleutheroside B inhibits the NF-κB inflammatory pathway.

Conclusion

Eleutheroside B is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways involved in metabolism, oxidative stress, and inflammation makes it a compelling candidate for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibiting NF- κ B Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eleutheroside B Pretreatment Attenuates Hypobaric Hypoxia-Induced High-Altitude Pulmonary Edema by Regulating Autophagic Flux via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleutheroside B ameliorated high altitude pulmonary edema by attenuating ferroptosis and necroptosis through Nrf2-antioxidant response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Eleutheroside B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2832731#physical-and-chemical-properties-of-eleutheroside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com